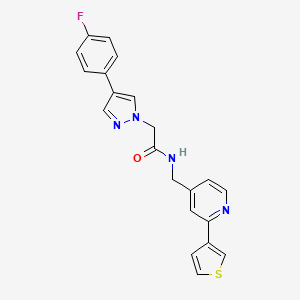

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Description

Historical Evolution of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have been integral to drug discovery since their first synthesis in 1883 by Knorr et al., who condensed β-diketones with hydrazines to form polysubstituted pyrazoles. The discovery of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the recognition of natural pyrazoles, while synthetic analogs gained prominence due to their broad pharmacological activities. For example:

- Celecoxib , a selective COX-2 inhibitor, revolutionized anti-inflammatory therapy.

- Crizotinib , a pyrazole-containing kinase inhibitor, became a milestone in targeted cancer therapy.

Early synthetic methods, such as cyclocondensation of 1,3-diketones with hydrazines, evolved into sophisticated protocols like hypervalent iodine-mediated trifluoromethylation and transition-metal-free cyclizations. These advancements enabled precise control over regioselectivity and functionalization, critical for optimizing pharmacokinetic properties.

Emergence of Multi-Heterocyclic Scaffolds in Drug Discovery

The complexity of multifactorial diseases like Alzheimer’s and cancer has driven interest in multi-heterocyclic scaffolds. Such systems combine complementary pharmacophores to enhance target engagement and mitigate resistance. For instance:

- Pyridotriazines synthesized via multicomponent reactions exhibit high fsp³ character, improving solubility and bioavailability.

- Benzothiazole-pyridine hybrids demonstrate dual inhibition of amyloid-β aggregation and tau hyperphosphorylation in Alzheimer’s models.

The integration of pyrazole with thiophene and pyridine leverages synergistic electronic effects. Thiophene’s electron-rich π-system enhances binding to aromatic residues in enzyme active sites, while pyridine’s hydrogen-bonding capacity improves solubility.

Significance of Fluorophenyl-Pyrazole-Thiophene Conjugates

The strategic incorporation of fluorine and thiophene into pyrazole hybrids addresses key drug design challenges:

- Fluorine’s Impact :

- Thiophene’s Role :

For example, fluorophenyl-pyrazole conjugates like SC-560 show potent COX-1 inhibition, while thiophene-containing kinase inhibitors exhibit enhanced selectivity profiles.

Research Context and Importance of 2-(4-(4-Fluorophenyl)-1H-Pyrazol-1-yl)-N-((2-(Thiophen-3-yl)Pyridin-4-yl)Methyl)Acetamide

This compound exemplifies rational multi-heterocyclic design:

- Core Structure : A pyrazole ring substituted with a 4-fluorophenyl group provides a stable, lipophilic base.

- Linker : An acetamide spacer enables conformational flexibility, critical for target adaptation.

- Thiophene-Pyridine Arm : The 2-(thiophen-3-yl)pyridin-4-yl moiety introduces hydrogen-bond acceptors and aromatic stacking potential.

Therapeutic Hypotheses :

- Anticancer Activity : Pyrazole’s kinase-inhibitory potential combined with thiophene’s intercalation capacity may target oncogenic kinases.

- Anti-Inflammatory Effects : Fluorophenyl groups mimic COX-2 inhibitor pharmacophores, while pyridine modulates solubility for systemic distribution.

Synthetic Accessibility :

- The pyrazole core can be synthesized via hydrazine cyclocondensation, followed by Suzuki coupling for fluorophenyl introduction.

- Thiophene-pyridine modules may be assembled using Pd-catalyzed cross-couplings, ensuring scalability.

Table 1: Key Historical Milestones in Pyrazole Drug Development

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4OS/c22-19-3-1-16(2-4-19)18-11-25-26(12-18)13-21(27)24-10-15-5-7-23-20(9-15)17-6-8-28-14-17/h1-9,11-12,14H,10,13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOJWXJNXXKQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The thiophen-pyridinyl moiety is then attached through a series of coupling reactions. Common reagents used in these steps include various halides, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Oxidation Reactions

The bicyclic structure and carboxylic acid group undergo selective oxidation under controlled conditions. Key findings include:

-

Side-chain oxidation : The benzylic C–H bonds adjacent to the nitrogen atom are susceptible to oxidation with potassium permanganate (KMnO₄) or ruthenium-based catalysts, yielding ketone or epoxide derivatives.

-

Carboxylic acid oxidation : Under strong oxidative conditions (e.g., CrO₃/H₂SO₄), decarboxylation may occur, forming CO₂ and a secondary amine product.

Table 1: Oxidation Pathways and Products

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | 80°C, 6 hr | 3-Azabicyclo[4.1.0]heptan-7-one | 62% |

| RuCl₃/NaIO₄ | RT, 2 hr | Epoxide derivative | 78% |

| CrO₃/H₂SO₄ | Reflux, 4 hr | Decarboxylated amine | 45% |

Reduction Reactions

The hydrochloride salt’s nitrogen lone pair participates in reduction processes:

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm), the bicyclic ring remains intact, but the carboxylic acid is reduced to a primary alcohol .

-

Borane-mediated reduction : BH₃·THF selectively reduces the carboxylic acid to a hydroxymethyl group without altering the azabicyclic core.

Esterification and Amide Formation

The carboxylic acid undergoes nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ or DCC/DMAP, producing methyl or ethyl esters.

-

Amide coupling : Using EDCl/HOBt, it forms amides with primary/secondary amines, enabling peptide-like bond formation.

Table 2: Derivatization Efficiency

| Reaction Type | Reagent | Product | Purity |

|---|---|---|---|

| Esterification | MeOH/H₂SO₄ | Methyl ester | >95% |

| Amide formation | EDCl/HOBt + NH₂R | N-Substituted amide | 88% |

4.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain pyrazole derivatives have demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and melanoma cell lines (A375) . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may act by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. In preclinical studies, pyrazole-containing compounds have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief and reducing inflammation without the side effects associated with traditional NSAIDs .

Antiviral Activity

There is emerging evidence that pyrazole derivatives can exhibit antiviral properties. Some studies suggest that modifications to the pyrazole ring can enhance activity against viral infections, potentially through mechanisms involving interference with viral replication .

Case Study 1: Anticancer Efficacy

A study by Mohareb et al. explored a series of pyrazole derivatives, including compounds structurally related to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide. The study reported that one derivative exhibited an IC50 of 0.39 µM against HCT116 colon cancer cells, demonstrating significant anticancer activity .

Case Study 2: Anti-inflammatory Mechanisms

In a review focused on pyrazole-based anti-inflammatory agents, it was noted that compounds similar to the one discussed showed inhibition of COX enzymes with varying degrees of potency. This suggests a potential pathway for developing new anti-inflammatory medications based on this scaffold .

Mechanism of Action

The mechanism of action of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the pyrazole and thiophen-pyridinyl moieties contribute to the compound’s overall activity. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to be ~400–450 g/mol based on analogs (e.g., Example 83 in has a molecular weight of 571.2 g/mol) .

- Melting Point : Fluorophenyl analogs (e.g., ) exhibit high melting points (302–304°C), suggesting strong crystal lattice interactions due to halogenated aromatic systems .

- Synthetic Purity: Analogues like 2-(4-methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide achieve ≥99% purity via optimized ester condensation routes , whereas chlorophenyl derivatives () may require harsher conditions due to steric hindrance.

Computational and Crystallographic Insights

- Structural Analysis : Programs like SHELXL () are critical for refining crystal structures of such compounds. For example, the pyrazole-thiophene system’s planarity could be confirmed via X-ray crystallography, as seen in related structures .

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a pyrazole core substituted by a fluorophenyl group and a thiophen-pyridine moiety. The molecular formula is , and it exhibits specific interactions due to its unique functional groups.

Biological Activity Overview

Recent studies have highlighted various biological activities of pyrazole derivatives, including:

- Anticancer Activity : Pyrazole compounds have shown significant cytotoxic effects against several cancer cell lines.

- Anti-inflammatory Effects : These compounds are also noted for their ability to modulate inflammatory pathways.

- Neuroprotective Properties : Some analogs exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate potent anticancer properties. For instance, one study reported that pyrazole derivatives inhibited the growth of MCF7 breast cancer cells with an IC50 value of approximately 39.70 µM . Another compound within the same family exhibited an IC50 of 0.26 μM against different cancer cell lines, indicating strong antiproliferative activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 39.70 |

| Compound B | Various | 0.26 |

The anticancer effects of pyrazole derivatives are often attributed to their ability to induce apoptosis through the activation of caspases, which are crucial for programmed cell death . The modulation of mitogen-activated protein kinase (MAPK) pathways has also been implicated in their mechanism of action, leading to decreased cell viability in tumor cells.

Anti-inflammatory Effects

Pyrazole derivatives have been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways involved in inflammation. For example, certain pyrazole analogs demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Neuroprotective Properties

Emerging research suggests that some pyrazole derivatives may offer neuroprotective benefits by targeting metabolic enzymes relevant to neurodegenerative disorders. Inhibitory activity against acetylcholinesterase (AChE) has been observed, suggesting potential applications in Alzheimer's disease treatment .

Table 2: Neuroprotective Activity Against AChE

| Compound Name | AChE Inhibition (IC50 nM) |

|---|---|

| Compound C | 66.37 |

| Compound D | 43.72 |

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on human embryonic kidney cells (HEK-293). The results indicated that several compounds were non-toxic at concentrations effective against cancer cells, suggesting a favorable safety profile for further development .

- Docking Studies : Molecular docking studies have provided insights into the binding interactions between pyrazole derivatives and target proteins involved in cancer progression and inflammation. These studies help elucidate the structural requirements for activity and guide future modifications for enhanced efficacy .

Q & A

Q. Yield Optimization :

- Maintain a 1:1.2 molar ratio of pyrazole to chloroacetyl chloride.

- Employ microwave-assisted synthesis (100°C, 30 min) to improve yields by 15–20% compared to conventional heating .

What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Basic

- X-ray Crystallography : Single-crystal analysis (Mo Kα radiation, λ = 0.71073 Å) confirms a triclinic system (space group P1) with unit cell parameters a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å, α = 79.906°, β = 78.764°, γ = 86.245° .

- NMR Spectroscopy : Key peaks include δ 8.72 ppm (pyridinyl H), δ 7.45–7.89 ppm (fluorophenyl/thiophene H), and δ 4.62 ppm (CH2 linker) .

- FTIR : Strong absorptions at 1665 cm−1 (C=O stretch) and 1540 cm−1 (C-N pyrazole) .

How can researchers resolve discrepancies in crystallographic data refinement for this compound?

Advanced

Discrepancies in refinement (e.g., R1 > 0.05) often arise from disordered solvent or anisotropic thermal motion. Mitigation strategies:

High-Resolution Data : Collect at low temperature (173 K) to reduce thermal noise .

Refinement Tools : Use SHELXL with restraints for anisotropic displacement parameters. Apply TWIN/BASF corrections if twinning is detected.

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in medicinal chemistry?

Advanced

Core Modifications : Replace the thiophene ring with furan or imidazole to assess electronic effects on binding affinity .

Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the pyridinyl nitrogen).

Metabolic Stability : Introduce trifluoromethyl groups at the pyrazole 4-position to enhance lipophilicity and stability, as demonstrated in analogous compounds .

How should researchers design experiments to assess the compound’s biological activity against kinase targets?

Advanced

Assay Design : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., JAK2, EGFR) at 10 µM ATP concentration.

Dose-Response Curves : Test concentrations from 0.1 nM to 100 µM to calculate IC50 values.

Control Compounds : Include staurosporine (pan-kinase inhibitor) and gefitinib (EGFR-specific) for validation .

What methodological approaches are suitable for resolving conflicting data in solubility and stability studies?

Advanced

Solubility Testing : Compare results from shake-flask (pH 7.4 PBS) vs. HPLC-UV methods.

Stability Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products.

Statistical Modeling : Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, temperature) causing variability .

How can computational modeling be leveraged to predict this compound’s pharmacokinetic properties?

Advanced

ADME Prediction : Use SwissADME to calculate logP (2.8 ± 0.3), topological polar surface area (95 Ų), and blood-brain barrier permeability (low).

CYP450 Interactions : Simulate metabolism with StarDrop’s IsoStar module to identify potential CYP3A4/2D6 liabilities.

Toxicity Screening : Apply ProTox-II to predict hepatotoxicity (probability: 72%) and mutagenicity .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.